molecular formula C10H17NO2 B12097268 Ethyl 5-azaspiro[2.5]octane-1-carboxylate CAS No. 1590372-42-1

Ethyl 5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12097268
CAS No.: 1590372-42-1
M. Wt: 183.25 g/mol
InChI Key: FPOUUFYWCRPGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ethyl 5-azaspiro[2.5]octane-1-carboxylate involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This reaction is typically carried out in an undivided cell in alcohols with sodium bromide as a mediator . The reaction conditions include passing 2.8 F mol⁻¹ of electricity through the solution, which results in a yield of up to 75% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of electrochemical synthesis and cascade reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1590372-42-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10/h8,11H,2-7H2,1H3

InChI Key

FPOUUFYWCRPGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.